Enhanced Metabolic Stability Conferred by the 2,2-Difluoroethyl Moiety Versus Non-Fluorinated Analogs
The 2,2-difluoroethyl group is documented in the medicinal chemistry literature to improve metabolic stability relative to its ethyl counterpart by reducing cytochrome P450-mediated oxidation at the α-carbon. While direct experimental data for this specific compound is not publicly disclosed, the class-level inference is supported by studies on the α,α-difluoroethyl thioether motif that report enhanced stability over non-fluorinated ethyl thioethers [1]. The 5-amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4-dione framework incorporates this stabilized motif directly at the N3 position, which is a common site of metabolic liability in uracil-based inhibitors, suggesting a reduced hepatic extraction ratio and prolonged half-life compared to the non-fluorinated analog 5-amino-3-ethylpyrimidine-2,4-dione .
| Evidence Dimension | Predicted metabolic stability |
|---|---|
| Target Compound Data | Contains 2,2-difluoroethyl group (predicted to resist CYP-mediated oxidation at the α-carbon) |
| Comparator Or Baseline | 5-Amino-3-ethylpyrimidine-2,4-dione (CAS 860574-41-0): ethyl group susceptible to oxidation |
| Quantified Difference | Qualitative: difluoroethyl motif known to improve stability vs. ethyl in analogous series |
| Conditions | Class-level inference from literature on α,α-difluoroethyl thioether metabolism |
Why This Matters
For lead optimization, selecting the difluoroethyl analog over the ethyl counterpart can reduce metabolic liability and extend pharmacokinetic half-life, minimizing the need for extensive structural modifications.
- [1] Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2024). ScienceGate. View Source
